(S)-1-N-Cbz-Pipecolinic acid
Overview
Description
(S)-1-N-Cbz-Pipecolinic acid is a chiral derivative of pipecolinic acid, where the pipecolinic acid is protected by a benzyloxycarbonyl (Cbz) group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Cbz-Pipecolinic acid typically involves the following steps:
Starting Material: The synthesis begins with (S)-pipecolinic acid.
Protection: The amino group of (S)-pipecolinic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors for the protection reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions: (S)-1-N-Cbz-Pipecolinic acid undergoes various chemical reactions, including:
Hydrogenation: Reduction of the Cbz group to yield the free amine.
Substitution: Nucleophilic substitution reactions at the carboxyl group.
Coupling Reactions: Formation of peptide bonds in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Use of nucleophiles such as amines or alcohols in the presence of activating agents like N,N’-dicyclohexylcarbodiimide (DCC).
Coupling Reactions: Carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products:
Hydrogenation: Produces (S)-pipecolinic acid.
Substitution: Yields various substituted pipecolinic acid derivatives.
Coupling Reactions: Forms peptides or other amide-linked compounds.
Scientific Research Applications
(S)-1-N-Cbz-Pipecolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-N-Cbz-Pipecolinic acid is primarily related to its role as an intermediate in the synthesis of bioactive compounds. It acts by:
Molecular Targets: Modifying the structure of target molecules to enhance their biological activity.
Pathways Involved: Participates in synthetic pathways leading to the formation of active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
®-1-N-Cbz-Pipecolinic Acid: The enantiomer of (S)-1-N-Cbz-Pipecolinic acid, differing in the spatial arrangement of atoms.
N-Boc-Pipecolinic Acid: Another protected form of pipecolinic acid using a tert-butoxycarbonyl (Boc) group.
N-Fmoc-Pipecolinic Acid: Protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness:
Chirality: The (S)-enantiomer provides specific stereochemical properties essential for the synthesis of certain chiral drugs.
Protection Group: The Cbz group offers stability and ease of removal under mild conditions, making it advantageous in multi-step synthesis.
Properties
IUPAC Name |
(2S)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAIHAKADPJIGN-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350883 | |
Record name | (S)-1-N-Cbz-Pipecolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28697-11-2 | |
Record name | (S)-1-N-Cbz-Pipecolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-1-(Cbz)-2-piperidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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